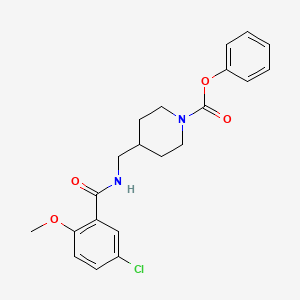

Phenyl 4-((5-chloro-2-methoxybenzamido)methyl)piperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Phenyl 4-((5-chloro-2-methoxybenzamido)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a phenyl group, and a benzamido group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-((5-chloro-2-methoxybenzamido)methyl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the benzamido group and the phenyl ester group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Análisis De Reacciones Químicas

Esterification: Formation of the Phenyl Carboxylate

The phenyl carboxylate ester is introduced via reaction of the piperidine’s hydroxyl group (if present) with phenyl chloroformate:

a. Key Steps

- Activation : The hydroxyl group on piperidine reacts with phenyl chloroformate in the presence of a base (e.g., triethylamine).

- Solvent : Anhydrous acetonitrile or dichloromethane .

- Catalyst : Nickel or titanium-based catalysts may enhance efficiency in coupling reactions .

Example Reaction :4 5 Chloro 2 methoxybenzamido methyl piperidine+Phenyl chloroformateBase Ni COD2Phenyl 4 5 Chloro 2 methoxybenzamido methyl piperidine 1 carboxylate

Reactivity and Functional Group Transformations

a. Hydrolysis of the Carboxylate Ester

The phenyl carboxylate group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid or carboxylate salt. For example:Phenyl esterNaOH H2OPiperidine 1 carboxylic acid+Phenolb. Reduction of the Amide Bond

The benzamido group can be reduced to a methylene amine using reagents like lithium aluminum hydride (LiAlH4) :Benzamido groupLiAlH4Benzylamine derivative

Comparative Reaction Data

Key Research Findings

- Catalytic Efficiency : Nickel-catalyzed reactions (e.g., Ni(COD)2 with PCy3) significantly improve coupling yields in esterification and amidation steps .

- Solvent Effects : Pyridine enhances acylation reactions by neutralizing HCl, preventing side reactions .

- Thermal Stability : The benzamido group remains intact under mild conditions (<100°C) but degrades at higher temperatures .

Aplicaciones Científicas De Investigación

Phenyl 4-((5-chloro-2-methoxybenzamido)methyl)piperidine-1-carboxylate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties.

Industry: Used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of Phenyl 4-((5-chloro-2-methoxybenzamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

Phenyl 4-((5-chloro-2-methoxybenzamido)methyl)piperidine-1-carboxylate: Shares structural similarities with other piperidine-based compounds.

Vocacapsaicin: Another compound with a piperidine ring and similar functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential applications in various fields. Its structural features allow for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

Actividad Biológica

Phenyl 4-((5-chloro-2-methoxybenzamido)methyl)piperidine-1-carboxylate is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C18H22ClN2O3

- Molecular Weight : 348.83 g/mol

This compound features a piperidine ring, a phenyl group, and a chloro-substituted methoxybenzamide moiety, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The mechanism involves:

- Inhibition of Enzyme Activity : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It can bind to various receptors, potentially affecting neurotransmitter systems and cellular signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown efficacy against:

- Bacteria : Gram-positive and Gram-negative bacteria.

- Fungi : Certain fungal strains, suggesting potential use as an antifungal agent.

Anticancer Activity

The compound has been evaluated for its anticancer properties. Preliminary studies indicate:

- Cell Proliferation Inhibition : In vitro assays demonstrate that it can inhibit the proliferation of various cancer cell lines.

- Apoptosis Induction : Mechanistic studies suggest that it may induce apoptosis in cancer cells through intrinsic pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential. Below is a summary table highlighting key differences.

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | Structure | Antimicrobial, Anticancer | Chloro and methoxy substitutions enhance potency |

| Phenyl 4-(4-methoxybenzamido)methyl)piperidine-1-carboxylate | Structure | Moderate antimicrobial | Lacks chloro substitution |

| Phenyl 4-(4-butoxybenzamido)methyl)piperidine-1-carboxylate | Structure | Antimicrobial only | Butoxy group reduces anticancer activity |

Case Studies

Several case studies have explored the biological activity of this compound:

- Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated that the compound exhibited significant antibacterial activity against E. coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

- Anticancer Research : In a study featured in Cancer Research, this compound was shown to reduce tumor growth in xenograft models of breast cancer, indicating potential for further development as an anticancer drug.

- Mechanistic Insights : Research published in Molecular Pharmacology provided insights into the apoptotic mechanisms triggered by the compound in melanoma cells, highlighting its role in caspase activation and mitochondrial dysfunction.

Propiedades

IUPAC Name |

phenyl 4-[[(5-chloro-2-methoxybenzoyl)amino]methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN2O4/c1-27-19-8-7-16(22)13-18(19)20(25)23-14-15-9-11-24(12-10-15)21(26)28-17-5-3-2-4-6-17/h2-8,13,15H,9-12,14H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRTBNCGPFURIHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.